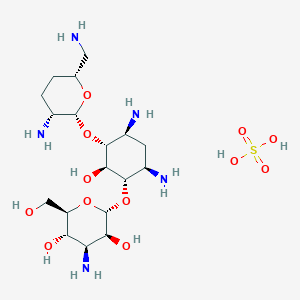
Quetiapine sulfoxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quetiapine sulfoxide hydrochloride is a metabolite of quetiapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . This compound is formed through the oxidation of quetiapine and is known to be one of its significant urinary metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quetiapine sulfoxide hydrochloride typically involves the oxidation of quetiapine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide or acetonitrile to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Quetiapine sulfoxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into other metabolites.
Reduction: It can be reduced back to quetiapine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Further oxidized metabolites.
Reduction: Quetiapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Quetiapine sulfoxide hydrochloride has several scientific research applications:
Mécanisme D'action
Quetiapine sulfoxide hydrochloride exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at serotonin (5-HT2) and dopamine (D2) receptors . This interaction helps in modulating neurotransmitter activity, thereby alleviating symptoms of psychiatric disorders. The compound also affects histamine (H1) and adrenergic receptors, contributing to its sedative and hypotensive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norquetiapine: An active metabolite of quetiapine with distinct pharmacological activity.
Clozapine: Another atypical antipsychotic with a similar receptor profile.
Olanzapine: Shares similar therapeutic uses but differs in its side effect profile.
Uniqueness
Quetiapine sulfoxide hydrochloride is unique due to its specific metabolic pathway and its role as a significant urinary metabolite of quetiapine . Unlike norquetiapine, which has its own therapeutic effects, this compound is primarily used for monitoring and research purposes .
Propriétés
Formule moléculaire |
C21H26ClN3O3S |
|---|---|
Poids moléculaire |
436.0 g/mol |
Nom IUPAC |
2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C21H25N3O3S.ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;/h1-8,25H,9-16H2;1H |
Clé InChI |
BJOYEAHGKKTINJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



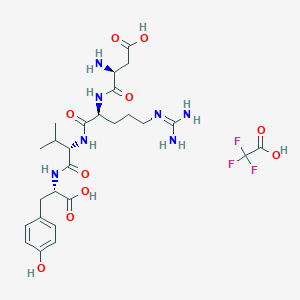



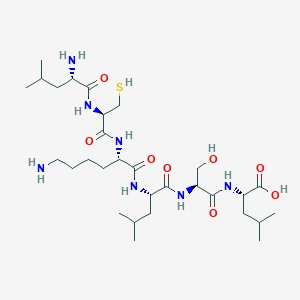

![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
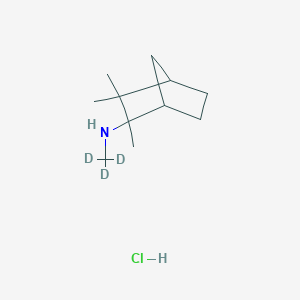
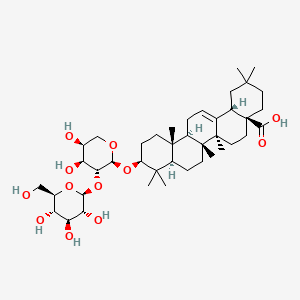
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)


